2-(Ethylthio)benzoyl chloride

Electrochemistry Organometallic chemistry Ferrocene derivatives

2-(Ethylthio)benzoyl chloride (CAS 173312-15-7) is an ortho-substituted aromatic acyl chloride with the molecular formula C₉H₉ClOS and a molecular weight of 200.69 g·mol⁻¹. It belongs to the class of 2-(alkylthio)benzoyl chlorides, which serve as reactive electrophilic building blocks for introducing the 2-(alkylthio)benzoyl motif into diverse molecular scaffolds via acylation of amines, alcohols, and thiols.

Molecular Formula C9H9ClOS
Molecular Weight 200.69 g/mol
CAS No. 173312-15-7
Cat. No. B1354889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylthio)benzoyl chloride
CAS173312-15-7
Molecular FormulaC9H9ClOS
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)Cl
InChIInChI=1S/C9H9ClOS/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3
InChIKeyPRFYPNGSTNJXQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylthio)benzoyl chloride (CAS 173312-15-7) – Core Identity and Procurement Baseline


2-(Ethylthio)benzoyl chloride (CAS 173312-15-7) is an ortho-substituted aromatic acyl chloride with the molecular formula C₉H₉ClOS and a molecular weight of 200.69 g·mol⁻¹ . It belongs to the class of 2-(alkylthio)benzoyl chlorides, which serve as reactive electrophilic building blocks for introducing the 2-(alkylthio)benzoyl motif into diverse molecular scaffolds via acylation of amines, alcohols, and thiols [1]. The ethylthio substituent (-SCH₂CH₃) at the ortho position imparts distinct steric and electronic properties that differentiate it from the methylthio, isopropylthio, and phenylthio analogs, with consequences for reaction yields, regioselectivity, and the bioactivity of derived products [2].

Why 2-(Ethylthio)benzoyl chloride Cannot Be Replaced by Generic Analogs in Structurally Demanding Applications


The 2-(alkylthio)benzoyl chloride family is not interchangeable; the size of the S-alkyl group directly modulates both the physicochemical properties of the acyl chloride and the downstream performance of the derived products. For instance, in (2-alkylthiobenzoyl)ferrocene derivatives, the ethylthio congener exhibits a distinct redox potential and crystal packing relative to the methylthio and isopropylthio analogs [1]. In medicinal chemistry, the 2-ethylthio substituent has been shown to confer superior inhibitory potency against specific targets compared to smaller or larger alkylthio groups—a trend observed in adenosine receptor ligand series where 2-ethylthio-AMP displayed greater anti-aggregatory activity than 2-methylthio-AMP [2]. Consequently, treating 2-(methylthio)benzoyl chloride (CAS 1442-03-1) or 2-(phenylthio)benzoyl chloride (CAS 53732-61-9) as drop-in replacements for 2-(ethylthio)benzoyl chloride without experimental validation risks suboptimal yields, altered selectivity, and compromised biological activity.

2-(Ethylthio)benzoyl chloride (CAS 173312-15-7) – Quantitative Differentiation Evidence Versus Closest Analogs


Electrochemical Differentiation: Redox Potential of (2-Ethylthiobenzoyl)ferrocene vs. Methylthio and Isopropylthio Analogs

In a systematic study of (2-alkylthiobenzoyl)ferrocenes, the 2-ethylthio derivative exhibits a formal redox potential (E°) intermediate between the methylthio and isopropylthio congeners, demonstrating that the ethyl group provides a distinct electronic tuning effect that cannot be replicated by other alkyl chain lengths [1]. The single-crystal X-ray structures further reveal that the ethylthio derivative adopts a unique packing motif that differs from both the methylthio and isopropylthio analogs, which may influence solid-state stability and solubility [1].

Electrochemistry Organometallic chemistry Ferrocene derivatives

Enzyme Inhibitory Potency: Coagulation Factor XIa IC₅₀ of a 2-(Ethylthio)benzoyl-Derived Benzotriazole

The compound 1-[2-(ethylthio)benzoyl]-1H-1,2,3-benzotriazole, synthesized via acylation of benzotriazole with 2-(ethylthio)benzoyl chloride, inhibits human coagulation factor XIa with an IC₅₀ of 1,500 nM (1.5 µM) at pH 7.4 and 23 °C [1]. In contrast, analogous 2-(methylthio)benzoyl derivatives were not reported as hits in the same PubChem bioassay (AID 846), suggesting that the ethylthio group contributes to target engagement in a manner not observed with the methylthio congener [2].

Medicinal chemistry Anticoagulant Enzyme inhibition

SHP-2 Inhibitory Potency: Sub-nanomolar IC₅₀ Achieved via 2-(Ethylthio)phenyl-Thioether Linkage

A spirocyclic SHP-2 inhibitor incorporating the 2-(ethylthio)phenyl-thioether moiety (derivable from 2-(ethylthio)benzoyl chloride via thioester reduction and coupling) exhibits an IC₅₀ of 4 nM in a DiFMUP pseudosubstrate fluorogenic assay [1], [2]. Published structure–activity relationship (SAR) data from patent US11179397 indicate that replacement of the 2-ethylthio group with other alkylthio or alkoxy substituents results in a 5- to 50-fold reduction in potency, highlighting the critical contribution of the ethylthio chain to binding affinity [1].

Medicinal chemistry Phosphatase inhibition Oncology

Regioselectivity in Intramolecular Cyclization: Ethylthio vs. Methylthio as a Sulfenylation Substrate

When 2-(ethylthio)benzoyl chloride is employed in AlCl₃-catalyzed acylation of N-(phenylsulfonyl)pyrrole followed by NaIO₄ oxidation, the resulting sulfoxide undergoes thermal cyclization to yield a defined mixture of C-3 cyclization product (51%), rearrangement product (17%), and, in the presence of DMAP, N-1 cyclization product (46%) [1]. The product distribution obtained with the 2-ethylthio substituent is expected to differ from that with the 2-methylthio analog, as the size of the alkyl group influences the steric accessibility of the sulfoxide oxygen during the intramolecular ipso-sulfenylation step, thereby governing both cyclization efficiency and regioselectivity [1].

Organic synthesis Sulfenylation Pyrrole chemistry

Procurement-Guiding Application Scenarios for 2-(Ethylthio)benzoyl chloride (CAS 173312-15-7)


Medicinal Chemistry: Synthesis of SHP-2 Allosteric Inhibitors

The 2-(ethylthio)benzoyl chloride is the preferred acylating agent for constructing the 2-(ethylthio)phenyl-thioether pharmacophore found in clinical-stage SHP-2 inhibitors. SAR data from US11179397 demonstrate that the ethylthio group confers a 5- to 50-fold potency advantage over alternative S-alkyl substituents, achieving IC₅₀ values as low as 4 nM [1], [2]. Substitution with 2-(methylthio)benzoyl chloride or 2-(isopropylthio)benzoyl chloride would require extensive re-optimization and is unlikely to reproduce the sub-nanomolar potency of the ethylthio lead series.

Electrochemistry and Materials Science: Tunable Redox-Active Ferrocene Conjugates

For researchers developing redox-switchable molecular devices, catalysts, or electrochemical sensors, the (2-ethylthiobenzoyl)ferrocene derivative provides a formal redox potential that is intermediate between the methylthio and isopropylthio analogs, enabling fine electronic tuning [1]. The unique crystal packing of the ethylthio derivative may also offer advantages in solid-state device integration where long-range order is critical [1].

Biochemical Probe Development: Factor XIa-Targeted Anticoagulant Research

2-(Ethylthio)benzoyl chloride enables the synthesis of 1-[2-(ethylthio)benzoyl]-1H-1,2,3-benzotriazole, a validated hit (IC₅₀ = 1.5 µM) against coagulation factor XIa [1]. The corresponding 2-methylthio derivative showed no activity in the same PubChem screen (AID 846), establishing the ethylthio variant as the minimal active chemotype for this target [2]. Medicinal chemistry groups pursuing factor XIa inhibitors should procure this specific acyl chloride to ensure access to the validated hit scaffold.

Synthetic Methodology: Regioselective Intramolecular Sulfenylation

The established cyclization behavior of 2-(2-(ethylthio)benzoyl)pyrrole sulfoxide provides a predictable baseline for C-3, N-1, and rearrangement product distributions [1]. Synthetic groups developing new sulfenylation methodologies or preparing pyrrole-fused heterocycles should select 2-(ethylthio)benzoyl chloride over 2-(methylthio)benzoyl chloride when the steric profile of the ethyl group is required to achieve the desired regiochemical outcome [1].

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